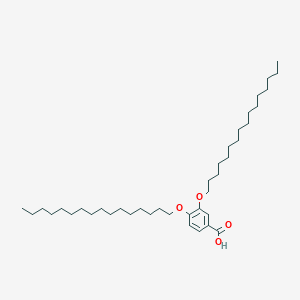![molecular formula C25H19NOS B14276517 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde CAS No. 136159-84-7](/img/structure/B14276517.png)
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde is an organic compound with the molecular formula C23H17NOS. It consists of a triphenylamine core with a 2-carbaldehydethiophene attached to one of the phenyl rings. The aldehyde functional group is ideal for forming double bond π-bridges with amines via condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde typically involves the condensation reaction of 5-[4-(diphenylamino)phenyl]thiophene-2-carbaldehyde with appropriate reagents. One reported method uses potassium permanganate (KMnO4) and potassium carbonate (K2CO3) in a mixture of acetone and water, refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Condensation Reactions: The aldehyde group reacts with amines to form imines or Schiff bases.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Condensation: Typically involves amines under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Condensation: Imines or Schiff bases.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Utilized in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential in drug development, particularly in targeting specific cellular pathways.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The compound’s triphenylamine core also contributes to its electronic properties, making it useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
- Triphenylamine derivatives
- Thiophene-based aldehydes
Uniqueness
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde is unique due to its combination of a triphenylamine core and a thiophene-2-carbaldehyde moiety. This structure imparts specific electronic properties, making it particularly useful in applications such as OLEDs and fluorescent probes .
Properties
CAS No. |
136159-84-7 |
|---|---|
Molecular Formula |
C25H19NOS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-[2-[4-(N-phenylanilino)phenyl]ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H19NOS/c27-19-25-18-17-24(28-25)16-13-20-11-14-23(15-12-20)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-19H |
InChI Key |
DMAZOKMXTJNWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(S4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
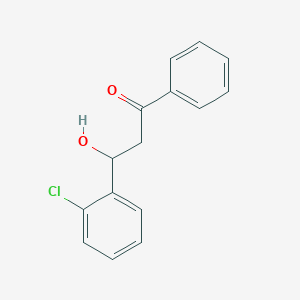

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
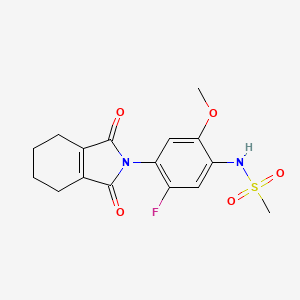

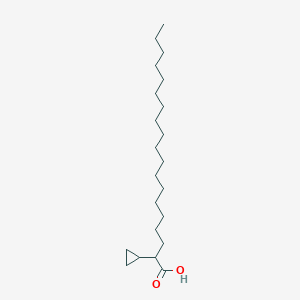
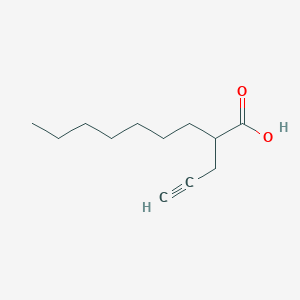


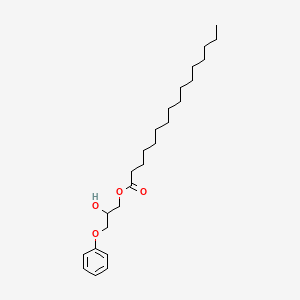
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
